2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-5-21-16-9-13(4)15(12(2)3)10-17(16)23(19,20)18-11-14-7-6-8-22-14/h6-10,12,18H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRPESYXIAJINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Furan Ring: The furan ring is then attached to the benzene core through a nucleophilic substitution reaction.
Addition of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzene Sulfonamide Modifications
Target Compound vs. BH50714 ()
- BH50714 : 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide.
- Key Differences :
- N-Substituent : Pyridine ring (3-methylpyridin-2-yl) replaces the furan-2-ylmethyl group.
- Implications :
- Bioactivity : Pyridine derivatives often exhibit enhanced binding to metalloenzymes or receptors like carbonic anhydrase .
Target Compound vs. Gefapixant ()
- Gefapixant: 5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide. Key Differences:
- Position 5 Substituent: Diaminopyrimidinyloxy group replaces the isopropyl group.
- Position 2 Substituent : Methoxy instead of ethoxy.
- Implications :
- Pharmacological Activity: Gefapixant is a P2X3 receptor antagonist used for chronic cough. The diaminopyrimidine moiety is critical for receptor interaction .
- Solubility : Methoxy and polar pyrimidine groups may enhance aqueous solubility compared to the target compound’s ethoxy and furan groups.
Heterocyclic Side Chain Variations
Target Compound vs. Thiazole Derivatives ()
Compounds 6a–6e in incorporate a furan-2-yl group within a thiazole-imidazole scaffold. While their cores differ from the target compound, shared features include:
Substituent Position and Steric Effects
Target Compound vs. Quinoline Derivatives ()
Compounds such as 4-methyl-5-(propan-2-yl)-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374681-79-4) share the isopropyl and methyl groups but feature a quinoline substituent.
- Quinoline vs. Furan: Quinoline’s planar structure and nitrogen atom may enhance DNA intercalation or kinase inhibition, whereas furan’s smaller size favors selective binding to smaller active sites .
Biological Activity
The compound 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide (CAS Number: 898653-81-1) is a sulfonamide derivative with potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , which indicates the presence of a sulfonamide group, a furan ring, and various alkyl substituents that contribute to its biological activity. The structure can be represented as follows:
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific biological activity of 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has not been extensively studied; however, related compounds provide insights into its potential effects.
Cardiovascular Effects
A study on related benzenesulfonamides evaluated their impact on perfusion pressure and coronary resistance using an isolated rat heart model. The results showed that certain sulfonamide derivatives could significantly alter cardiovascular parameters. For instance:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decrease |
| Sulfonamide B | 0.001 | No significant change |
| Sulfonamide C | 0.001 | Significant decrease |
These findings suggest that modifications in the sulfonamide structure can lead to varying cardiovascular effects, potentially applicable to 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide .
The mechanisms underlying the biological activities of sulfonamides often involve interactions with specific receptors or enzymes. For example, some studies indicate that sulfonamides may inhibit calcium channels, leading to reduced vascular resistance and altered perfusion pressure .
In silico docking studies have shown that certain derivatives interact with amino acid residues in calcium channel proteins, suggesting a pathway through which these compounds exert their effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
